(S)-Tamsulosin Hydrochloride
Overview
Description
(S)-Tamsulosin Hydrochloride is a pharmaceutical compound primarily used in the treatment of benign prostatic hyperplasia (BPH). It is an alpha-1 adrenergic receptor antagonist that helps relax the muscles in the prostate and bladder neck, making it easier to urinate. This compound is known for its high specificity and efficacy in targeting alpha-1 receptors, which are predominantly found in the prostate.
Scientific Research Applications
(S)-Tamsulosin Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of alpha-1 adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating BPH and potential off-label uses.
Industry: Utilized in the development of new pharmaceuticals targeting similar pathways.
Mechanism of Action
Target of Action
(S)-Tamsulosin Hydrochloride primarily targets the alpha-1A adrenergic receptors, which are predominantly located in the human prostate, prostatic urethra, and bladder neck . These receptors play a crucial role in regulating smooth muscle tone in these areas .
Mode of Action
This compound acts as an antagonist at alpha-1A adrenergic receptors . By blocking these receptors, it inhibits the action of norepinephrine, a neurotransmitter that normally causes contraction of the smooth muscle in the prostate and urethra . This leads to relaxation of these muscles, which can improve urine flow and reduce the symptoms of Benign Prostatic Hyperplasia (BPH) .
Biochemical Pathways
It is known that the drug’s action involves the inhibition of the alpha-1a adrenergic receptor signaling pathway . This pathway normally leads to muscle contraction when activated by norepinephrine . By blocking this pathway, this compound can reduce muscle tone in the prostate and urethra .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the drug is well absorbed and reaches peak plasma concentrations within a few hours . It is widely distributed in the body and is extensively metabolized in the liver . The metabolites are primarily excreted in the urine . These properties influence the drug’s bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle in the prostate and urethra . This can lead to improved urine flow and reduced symptoms of BPH . At the molecular level, the drug’s antagonistic action on alpha-1A adrenergic receptors inhibits the contraction-inducing effects of norepinephrine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH can affect the drug’s solubility and absorption . Additionally, individual patient factors, such as age, liver function, and co-administration with other drugs, can influence the drug’s pharmacokinetics and therapeutic effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
(S)-Tamsulosin Hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which this compound exerts these effects are still being explored.
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with certain transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tamsulosin Hydrochloride involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the sulfonamide intermediate: This involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with 5-(2-aminopropyl)-2-methoxybenzenesulfonamide under specific conditions.
Chiral resolution: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the (S)-enantiomer.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for chiral resolution and purification.
Chemical Reactions Analysis
Types of Reactions: (S)-Tamsulosin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- Alfuzosin Hydrochloride
- Doxazosin Mesylate
- Terazosin Hydrochloride
- Silodosin
Comparison: (S)-Tamsulosin Hydrochloride is unique due to its high selectivity for alpha-1A and alpha-1D receptors, which minimizes cardiovascular side effects compared to other alpha-1 adrenergic receptor antagonists. This selectivity makes it particularly effective in treating BPH with a lower incidence of hypotension and other systemic effects.
Properties
IUPAC Name |
5-[(2S)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIZZTHXZRDOFM-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275650 | |
Record name | (S)-Tamsulosin Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106463-19-8 | |
Record name | (S)-Tamsulosin Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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